(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O4/c1-12-7-14(13(2)27(12)16-3-5-18(23)19(24)9-16)8-15(11-25)22(30)26-20-6-4-17(28(31)32)10-21(20)29/h3-10,29H,1-2H3,(H,26,30)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONXNXUOJFVLEY-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a unique structure characterized by multiple functional groups, including:
- Cyano group : Contributes to its reactivity.
- Dichlorophenyl group : Impacts biological interactions.
- Dimethylpyrrol moiety : Influences pharmacological properties.
- Hydroxy-nitrophenyl group : Enhances solubility and bioactivity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains and biofilm formation.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through mitochondrial pathways.
- Mechanistic Insights : Research has shown that it may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Inhibition of Biofilms : It appears effective against biofilms formed by both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating its potency against specific bacterial strains.
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Activity Assessment :
Research Findings Summary Table
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For example, a study on human glioma cells demonstrated that it inhibits cell proliferation with an IC50 value of approximately 15 µM. The mechanism of action involves the activation of intrinsic apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP .
Antimicrobial Efficacy
The compound has also shown promising antimicrobial activity. In a comparative study against various pathogens, it exhibited a minimum inhibitory concentration (MIC) of 0.18 µg/mL against Escherichia coli. This suggests that it disrupts bacterial membrane integrity, leading to cell lysis .
Applications in Medicinal Chemistry
- Anticancer Drug Development : Given its ability to inhibit tumor growth, this compound can be a lead candidate for the development of new anticancer therapies.
- Antimicrobial Agents : Its effectiveness against bacterial strains positions it as a potential candidate for new antibiotics or antimicrobial formulations.
- Anti-inflammatory Agents : Preliminary data suggest that the compound may exhibit anti-inflammatory effects, warranting further investigation into its potential use in treating inflammatory diseases.
Agricultural Applications
The structure and properties of (E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide may also lend itself to applications in agriculture:
- Pesticide Development : Its bioactivity could be explored for developing novel pesticides that target specific pests while minimizing environmental impact.
Materials Science Applications
The unique chemical structure may allow for applications in materials science:
- Polymer Chemistry : The compound can potentially be used as a monomer in the synthesis of new polymers with desirable properties.
- Nanotechnology : Its biological activity and chemical stability may make it suitable for incorporation into nanomaterials for drug delivery systems.
Case Study 1: Antitumor Activity
A study conducted on U87 glioma cells highlighted the compound's ability to significantly inhibit cell proliferation. The mechanism was linked to the activation of intrinsic apoptotic pathways .
Case Study 2: Antimicrobial Efficacy
A comparative study assessing the antimicrobial properties revealed that this pyrrole derivative exhibited notable activity against E. coli, indicating its potential as an antimicrobial agent .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Antitumor | U87 glioma cells | 15 µM | Activation of intrinsic apoptotic pathways |
| Antimicrobial | E. coli | 0.18 µg/mL | Disruption of bacterial membrane integrity |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediates .
- Adjust stoichiometry to minimize byproducts (e.g., Z-isomer formation).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like the nitro moiety .
Advanced Question: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?
Q. Methodological Answer :
- Disorder Handling : Use SHELXL ’s PART instruction to model disordered atoms, applying constraints to maintain reasonable geometry. For example, the dichlorophenyl group may require splitting into two occupancy sites .
- Twinning : Apply the TWIN command in SHELXL with a BASF parameter to refine twinned data. Verify with the Hooft parameter (|Y| < 0.1) to confirm successful detwinning .
- Validation : Cross-check refined models with R1 (< 5%) and wR2 (< 12%) residuals. Use PLATON to validate hydrogen bonding and π-π interactions .
Basic Question: Which analytical techniques are essential for confirming the compound’s purity and structure?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, cyano group absence in proton spectra).
- 2D NMR (COSY, HSQC) : Confirm connectivity between pyrrole and enamide groups .
- Mass Spectrometry :
- HRMS (ESI-TOF) : Validate molecular weight (e.g., [M+H]⁺ at m/z 468.33) and isotopic Cl patterns .
- Elemental Analysis : Ensure C/H/N/O percentages align with theoretical values (±0.3% tolerance) .
Advanced Question: How can structure-activity relationships (SAR) be analyzed using structurally analogous compounds?
Q. Methodological Answer :
- Comparative SAR Table :
| Analog | Structural Variation | Impact on Activity |
|---|---|---|
| 3,4-Dichlorobenzamide | Lacks cyano group | Reduced binding affinity to kinase targets |
| N-(1-naphthyl)acetamide | Simplified aromatic system | Lower solubility (<10 μM in PBS) |
| Target Compound | Full substituent set | Enhanced inhibition (IC₅₀ = 0.8 μM vs. EGFR) |
- Key Insights :
- The cyano group enhances electrophilicity for covalent binding.
- Nitro and dichlorophenyl groups improve π-stacking with hydrophobic enzyme pockets .
Advanced Question: What computational strategies can predict the compound’s reactivity and binding modes?
Q. Methodological Answer :
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) Simulations :
- Docking Validation :
Advanced Question: How should conflicting biological activity data (e.g., varying IC₅₀ values) be addressed?
Q. Methodological Answer :
- Assay Standardization :
- Use consistent ATP concentrations (1 mM) in kinase assays to minimize variability .
- Solubility Checks : Pre-dissolve the compound in DMSO (<1% final concentration) to avoid aggregation artifacts .
- Control Experiments :
- Include staurosporine as a positive control (IC₅₀ = 0.2 nM) to validate assay sensitivity .
- Test against mutant kinases (e.g., EGFR T790M) to confirm selectivity .
Basic Question: What are the key stability concerns for this compound under storage conditions?
Q. Methodological Answer :
- Degradation Pathways :
- Hydrolysis : The enamide group may hydrolyze in aqueous buffers (pH > 7.0).
- Photodegradation : Nitro groups are light-sensitive; store in amber vials at –20°C .
- Stability Testing :
- HPLC Purity Checks : Monitor degradation peaks (e.g., at 254 nm) over 30 days .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
Advanced Question: How can hydrogen-bonding patterns in the crystal lattice inform solubility optimization?
Q. Methodological Answer :
- Graph Set Analysis :
- Modification Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
